

# Cholesteryl Ester (20:0) as a Disease Biomarker: A Comparative Guide

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## Compound of Interest

Compound Name: CE(20:0)

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In the landscape of disease biomarker discovery, lipids have emerged as critical indicators of physiological and pathological states. Their diverse roles in cellular structure, energy storage, and signaling pathways make them sensitive reporters of metabolic dysregulation. Among the vast lipidome, Cholesteryl Ester (20:0), or cholesteryl arachidate, has garnered attention as a potential biomarker for various diseases. This guide provides a comprehensive comparison of **CE(20:0)** with other major lipid classes—sphingolipids, glycerophospholipids, and fatty acids—in their utility as disease biomarkers, supported by experimental data and detailed methodologies.

## Performance Comparison of Lipid Biomarkers

The utility of a biomarker is often assessed by its ability to distinguish between healthy and diseased states, quantified by metrics such as fold change, p-value, sensitivity, specificity, and the Area Under the Curve (AUC) in Receiver Operating Characteristic (ROC) analysis. Below is a summary of the performance of **CE(20:0)** and other lipid classes in various disease contexts.

Disease State	Lipid Biomarker	Lipid Class	Fold Change (Disease vs. Control)	p-value	Sensitivity	Specificity	AUC	Citation(s)
Type 2 Diabetes Mellitus	CE(20:0)	Cholesteryl Ester	Significantly Higher	< 0.05	-	-	-	<a href="#">[1]</a>
Phosphatidylethanolamines (PEs)	Glycerophospholipid	Significantly Lower	< 0.05	-	-	-	<a href="#">[1]</a>	
Lysophosphatidylinosols (LPIs)	Glycerophospholipid	Significantly Lower	< 0.05	-	-	-	<a href="#">[1]</a>	
Integrated Panel (including LPC, PC, PE, Cer/SM, TG)	Multiple	-	-	-	-	0.894		
Alzheimer's Disease	CE(20:0)	Cholesteryl Ester	Lower (0.6701)	> 0.05	-	-	-	
CE(20:4) (in	Cholesteryl	Increased	0.0387	-	-	-		

ApoE ε3/ε4 carriers )	Ester							
CE(22: 5) (in ApoE ε3/ε4 carriers )	Cholest eryl Ester	Increas ed	0.0348	-	-	-		
Sphing omyelin s (SMs)	Sphing olipid	Altered	-	-	-	-	[2]	
Lysoph osphati dylcholi nes (LPCs)	Glycero phosph olipid	Altered	-	-	-	-	[2]	
Cardiov ascular Disease	Cerami des (e.g., Cer(d18 :1/16:0) )	Sphing olipid	Associa ted with increas ed risk	-	-	-	-	[3]
Phosph atidylch olines (PCs)	Glycero phosph olipid	Associa ted with risk	-	-	-	-	[4]	
Cholest eryl Esters (various )	Cholest eryl Ester	Associa ted with risk	-	-	-	-	[3]	

Cancer (Breast)	CE(19:0)	Cholesteryl Ester	4.39	< 0.001	-	-	-	[5]
Lysophosphatidylcholine (LPC 20:0)	Glycerophospholipid	4.08	< 0.001	-	-	-	-	[5]
Phosphatidylcholine (PC 38:3)	Glycerophospholipid	-	< 0.001	-	-	-	-	[5]

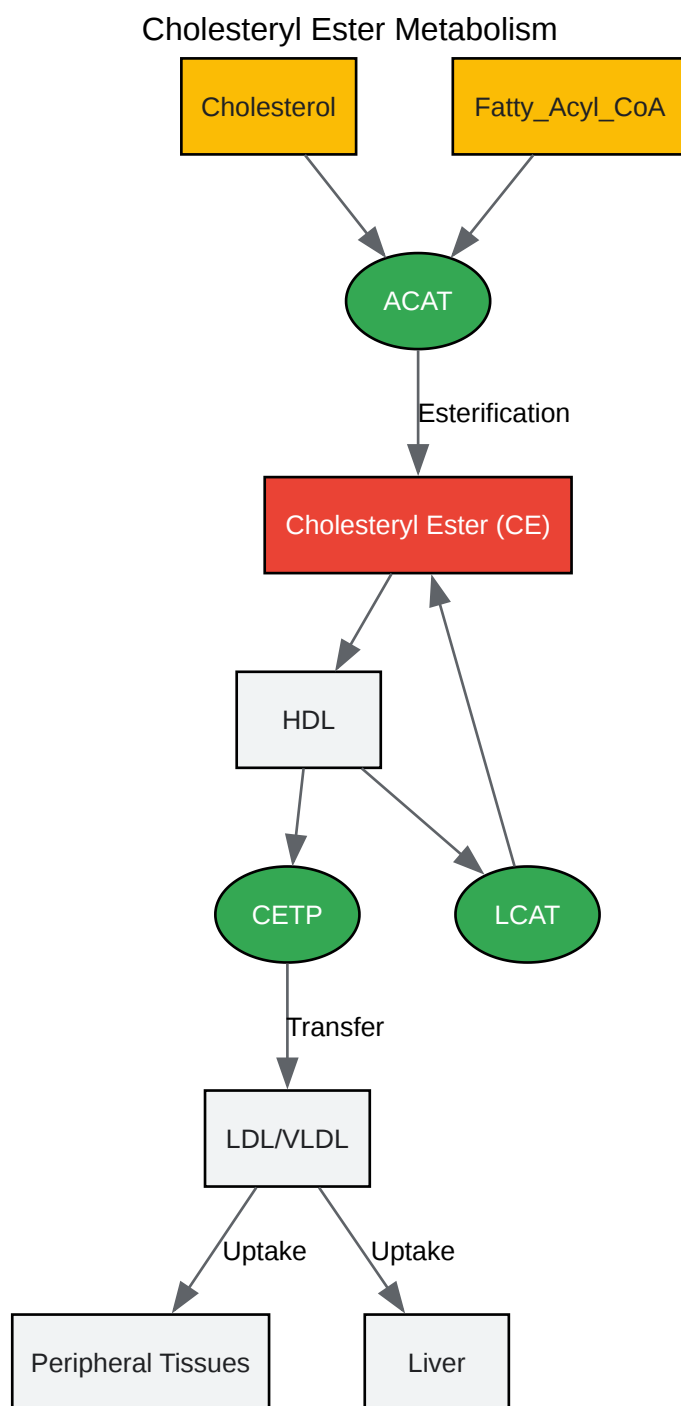
Note: "-" indicates that the data was not specified in the cited sources. The performance of individual biomarkers can vary significantly between studies due to differences in patient cohorts, analytical methods, and statistical analyses.

## Signaling Pathways and Experimental Workflows

To understand the role of these lipids in disease, it is crucial to visualize their metabolic pathways and the workflows used for their discovery and validation.

### Cholesteryl Ester Metabolism

Cholesteryl esters are synthesized from cholesterol and fatty acids and are involved in cholesterol transport and storage. Dysregulation of this pathway can lead to lipid accumulation and has been implicated in various diseases.[6]



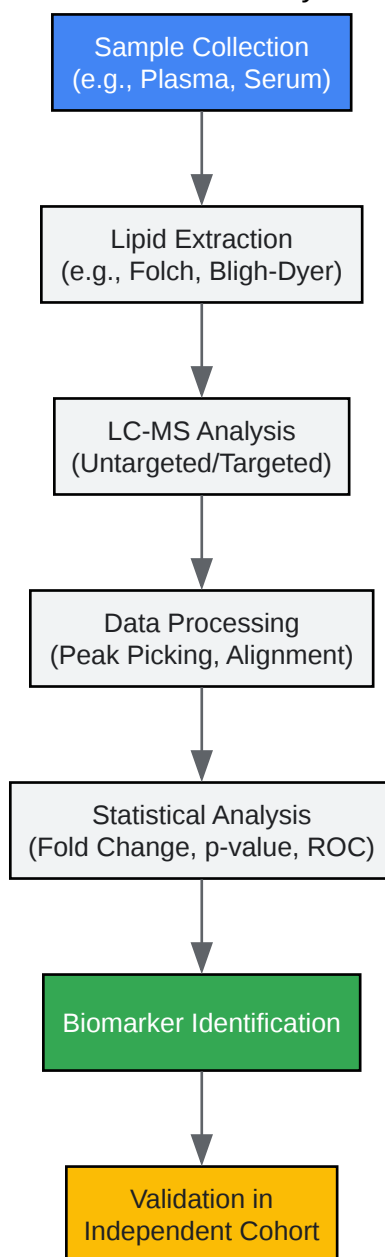
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Caption: Overview of Cholesteryl Ester metabolism.

## Lipid Biomarker Discovery Workflow

The discovery of lipid biomarkers typically involves a multi-step process, from sample collection to data analysis, often employing liquid chromatography-mass spectrometry (LC-MS).

Lipid Biomarker Discovery Workflow



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